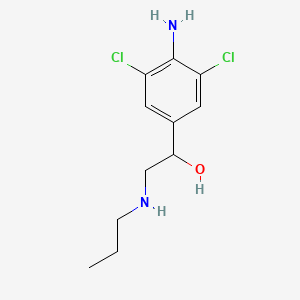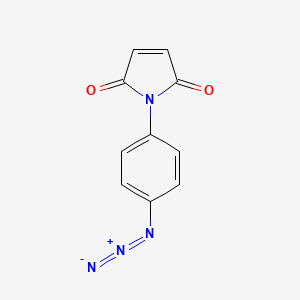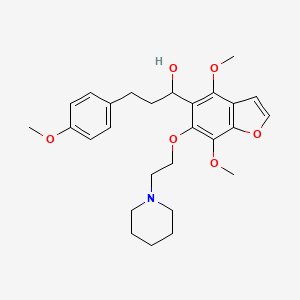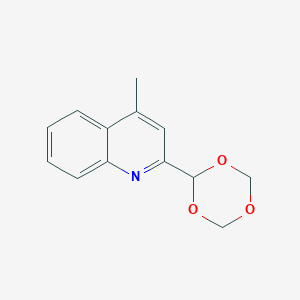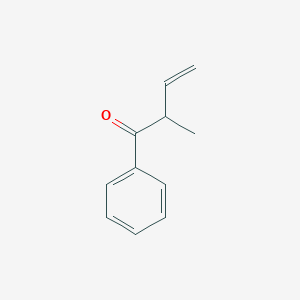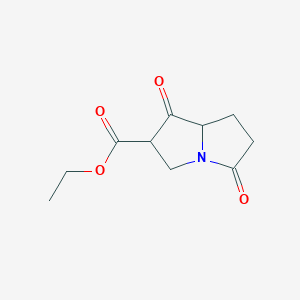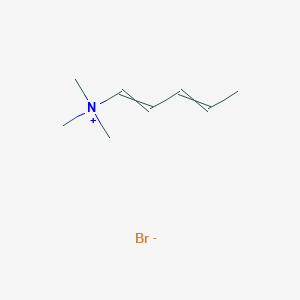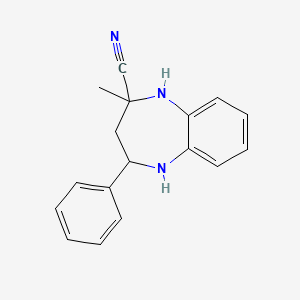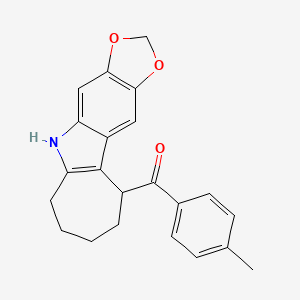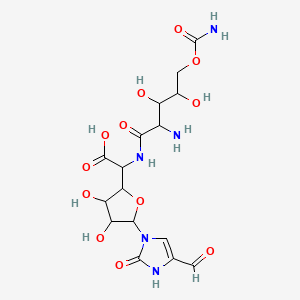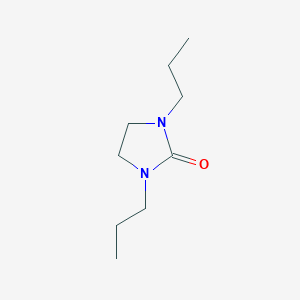![molecular formula C12H16FO4P B14669769 Phosphonic acid, [2-(4-fluorophenyl)-2-oxoethyl]-, diethyl ester CAS No. 39758-40-2](/img/structure/B14669769.png)
Phosphonic acid, [2-(4-fluorophenyl)-2-oxoethyl]-, diethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phosphonic acid, [2-(4-fluorophenyl)-2-oxoethyl]-, diethyl ester is an organophosphorus compound characterized by the presence of a phosphonic acid group bonded to a 4-fluorophenyl group and a diethyl ester moiety
准备方法
Synthetic Routes and Reaction Conditions
Phosphonic acid, [2-(4-fluorophenyl)-2-oxoethyl]-, diethyl ester can be synthesized using the Michaelis–Arbuzov reaction. This reaction involves the conversion of a trialkyl phosphite to a phosphonate ester in the presence of an alkyl halide. For example, the reaction of trimethylphosphite with methyl iodide yields dimethyl methylphosphonate . The reaction conditions typically involve heating the reactants under reflux.
Industrial Production Methods
Industrial production of phosphonic acid esters often involves large-scale Michaelis–Arbuzov reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
化学反应分析
Types of Reactions
Phosphonic acid, [2-(4-fluorophenyl)-2-oxoethyl]-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions include various phosphonic acid derivatives, alcohols, and substituted phosphonates.
科学研究应用
Phosphonic acid, [2-(4-fluorophenyl)-2-oxoethyl]-, diethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
作用机制
The mechanism of action of phosphonic acid, [2-(4-fluorophenyl)-2-oxoethyl]-, diethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by interacting with key functional groups. This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic or biological effect.
相似化合物的比较
Similar Compounds
Phosphonic acid, [2-(4-fluorophenyl)-2-oxoethyl]-, dimethyl ester: Similar structure but with dimethyl ester groups instead of diethyl ester groups.
(4-formylphenyl)phosphonic acid diethyl ester: Contains a formyl group instead of a fluorophenyl group.
Uniqueness
Phosphonic acid, [2-(4-fluorophenyl)-2-oxoethyl]-, diethyl ester is unique due to the presence of the 4-fluorophenyl group, which imparts distinct chemical and biological properties. This fluorine substitution can enhance the compound’s stability, reactivity, and potential biological activity compared to its non-fluorinated counterparts.
属性
CAS 编号 |
39758-40-2 |
|---|---|
分子式 |
C12H16FO4P |
分子量 |
274.22 g/mol |
IUPAC 名称 |
2-diethoxyphosphoryl-1-(4-fluorophenyl)ethanone |
InChI |
InChI=1S/C12H16FO4P/c1-3-16-18(15,17-4-2)9-12(14)10-5-7-11(13)8-6-10/h5-8H,3-4,9H2,1-2H3 |
InChI 键 |
IITIYSJPZFRJOP-UHFFFAOYSA-N |
规范 SMILES |
CCOP(=O)(CC(=O)C1=CC=C(C=C1)F)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethanamine, 2,2'-[methylenebis(oxy)]bis[N,N-dimethyl-](/img/structure/B14669686.png)
